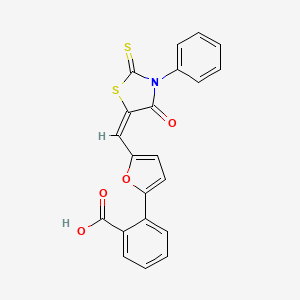

(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid

Description

The compound “(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid” is a structurally complex molecule featuring a thiazolidinone core fused with a furan ring and a benzoic acid moiety. Key structural attributes include:

- Thiazolidinone scaffold: The 4-oxo-2-thioxo group contributes to hydrogen bonding and metal coordination, which are critical for bioactivity .

- Furan linker: The furan ring at position 5 of the thiazolidinone core is substituted with a methylidene group, enabling conjugation with the benzoic acid unit.

Properties

IUPAC Name |

2-[5-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4S2/c23-19-18(28-21(27)22(19)13-6-2-1-3-7-13)12-14-10-11-17(26-14)15-8-4-5-9-16(15)20(24)25/h1-12H,(H,24,25)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBHPOADSUFDHU-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a furan ring, a thiazolidinone moiety, and a benzoic acid derivative. Its molecular formula is , with a molecular weight of approximately 398.49 g/mol. The presence of the thioxothiazolidine ring is particularly notable for its potential biological activities.

Antibacterial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit strong antibacterial properties . For instance, studies have shown that compounds with similar structural features demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.5 µg/mL |

The compound's mechanism of action may involve the inhibition of bacterial RNA polymerase, which is critical for bacterial growth and survival .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against human cancer cell lines such as breast cancer (MCF7) and lung cancer (A549).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 15.0 |

| A549 | 20.0 |

In vitro studies indicate that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways . The structural components may enhance its interaction with specific molecular targets involved in cancer progression.

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. In animal models of inflammation, it has been reported to significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial effectiveness of various thiazolidinone derivatives against clinical isolates. The results showed that compounds similar to this compound had superior activity compared to standard antibiotics like vancomycin .

- Anticancer Mechanism Investigation : Another study focused on the anticancer mechanisms of this compound, demonstrating that it effectively inhibited cell proliferation in MCF7 cells by inducing cell cycle arrest at the G1 phase and activating apoptotic pathways through upregulation of p53 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds highlights key variations in substituents and their implications:

*Molecular weights estimated based on structural formulas.

Functional Implications

- Substituent Effects: 3-Phenyl vs. Benzoic Acid Position: The 2-position in the target compound versus the 4-position in the benzyl-substituted analogue may influence hydrogen-bonding patterns with biological targets . Halogenation (): The 4-bromophenyl group in the butanoic acid derivative introduces electron-withdrawing effects, which could enhance reactivity in electrophilic substitution or enzyme inhibition .

Research Findings and Trends

- For example, thioxothiazolidinones inhibit enzymes like aldose reductase or tyrosine kinases .

- Structure-Activity Relationships (SAR): The thioxo group at position 2 of the thiazolidinone is critical for metal chelation and enzyme inhibition . Conjugation between the furan and benzoic acid (E-configuration) likely enhances electronic delocalization, stabilizing interactions with biological targets .

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR are used to verify the presence of the thioxothiazolidinone ring (δ ~160–170 ppm for C=S and C=O) and the E-configuration of the methylidene group (coupling constants >16 Hz) .

- HRMS : Validates molecular weight and isotopic patterns, ensuring no side products (e.g., oxidation of thione to sulfone) .

- IR spectroscopy : Confirms C=O (1650–1750 cm) and C=S (1050–1250 cm) stretches .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question

- Temperature control : Maintain 0–5°C during condensation steps to minimize byproducts (e.g., Z/E isomerization) .

- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sulfur-containing moieties .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (DCM/hexane) for >95% purity .

What computational strategies predict the compound’s pharmacological activity?

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, COX-2). The thioxothiazolidinone and benzoic acid groups show high affinity for polar active sites .

- ADMET profiling : Predict bioavailability and toxicity via SwissADME. The compound’s logP (~3.2) suggests moderate membrane permeability but may require formulation adjustments for in vivo use .

How should researchers address contradictory spectral data during characterization?

Advanced Research Question

- Isomer identification : If NMR shows split peaks for the methylidene group, perform NOESY to distinguish E/Z isomers .

- Dynamic effects : Variable-temperature NMR can resolve broadening caused by tautomerism in the thioxothiazolidinone ring .

- Cross-validation : Compare HRMS with theoretical isotopic patterns to confirm molecular formula .

What experimental design considerations ensure stability during biological assays?

Advanced Research Question

- pH stability : Test solubility in PBS (pH 7.4) and simulate gastric conditions (pH 2–3). The benzoic acid group may protonate, affecting solubility .

- Light/temperature : Store solutions in amber vials at –20°C to prevent photodegradation of the thione group .

- Degradation kinetics : Use HPLC to monitor stability over 24–72 hours in assay media .

What are the challenges in synthesizing analogs with modified furan or thiazolidinone moieties?

Advanced Research Question

- Steric hindrance : Bulky substituents on the furan ring (e.g., 5-nitro) require microwave-assisted synthesis to accelerate sluggish reactions .

- Regioselectivity : Protect the benzoic acid group before modifying the thiazolidinone to avoid unwanted side reactions .

How does the compound’s electronic structure influence its reactivity?

Advanced Research Question

- DFT calculations : The thioxothiazolidinone’s electron-deficient π-system facilitates nucleophilic attacks at the methylidene position .

- Frontier orbitals : HOMO localization on the sulfur atom suggests susceptibility to oxidation, necessitating antioxidant additives in formulations .

What strategies validate the compound’s mechanism of action in cellular models?

Advanced Research Question

- Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound (e.g., apoptosis markers like Bcl-2/Bax) .

- Competitive binding assays : Co-treat with known inhibitors (e.g., celecoxib for COX-2) to confirm target specificity .

How can researchers scale up synthesis without compromising purity?

Advanced Research Question

- Continuous flow chemistry : Minimizes side reactions during furan-thiazolidinone coupling .

- Crystallization optimization : Use solvent mixtures (e.g., EtOH/HO) to enhance crystal lattice integrity for large batches .

What are the limitations of current pharmacological data, and how can they be addressed?

Advanced Research Question

- Off-target effects : Perform kinome-wide profiling to identify unintended interactions .

- Metabolite analysis : Use LC-MS to detect unstable metabolites (e.g., sulfoxide derivatives) that may contribute to toxicity .

How does the compound interact with serum proteins in pharmacokinetic studies?

Advanced Research Question

- Fluorescence quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer plots. High binding (~90%) suggests prolonged circulation but reduced free fraction .

- Circular dichroism : Confirm no conformational changes in HSA upon compound binding, ensuring compatibility with IV administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.